molecular formula C6H6ClFN2 B070344 2-Chloro-6-fluorophenylhydrazine CAS No. 175276-74-1

2-Chloro-6-fluorophenylhydrazine

Cat. No.: B070344
CAS No.: 175276-74-1
M. Wt: 160.58 g/mol
InChI Key: CGMWMYHEKGCISN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorophenylhydrazine: is an organic compound with the molecular formula C6H6ClFN2 . It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively. This compound is known for its applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorophenylhydrazine typically involves the reaction of 2-Chloro-6-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Chloro-6-fluorobenzaldehyde+Hydrazine hydrateThis compound+Water\text{2-Chloro-6-fluorobenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Chloro-6-fluorobenzaldehyde+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of 2-Chloro-6-fluorotoluene followed by oxidation to form 2-Chloro-6-fluorobenzaldehyde, which is then reacted with hydrazine hydrate to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluorophenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines depending on the substituent introduced.

Scientific Research Applications

2-Chloro-6-fluorophenylhydrazine is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorophenylhydrazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Chloro-6-fluoroaniline
  • 2-Chloro-6-fluorobenzaldehyde
  • 2-Chloro-6-fluorotoluene

Comparison: 2-Chloro-6-fluorophenylhydrazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications. For instance, 2-Chloro-6-fluoroaniline is primarily used in the synthesis of dyes and pigments, while 2-Chloro-6-fluorobenzaldehyde is an intermediate in the production of pharmaceuticals .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMWMYHEKGCISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371452
Record name 2-Chloro-6-fluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-74-1
Record name 2-Chloro-6-fluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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